Silane, trimethyl(2-propynyloxy)-

描述

Silane, trimethyl(2-propynyloxy)- is a useful research compound. Its molecular formula is C6H12OSi and its molecular weight is 128.24 g/mol. The purity is usually 95%.

The exact mass of the compound Silane, trimethyl(2-propynyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, trimethyl(2-propynyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(2-propynyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

PROPARGYLOXYTRIMETHYLSILANE, also known as trimethyl(prop-2-yn-1-yloxy)silane, 3-Trimethylsiloxy-1-propyne, (Propargyloxy)trimethylsilane, or Silane, trimethyl(2-propynyloxy)-, is primarily used as a synthetic intermediate in the synthesis of more complex molecules . The primary targets of PROPARGYLOXYTRIMETHYLSILANE are the molecules it is designed to react with in these synthetic processes .

Mode of Action

The mode of action of PROPARGYLOXYTRIMETHYLSILANE involves its interaction with these target molecules. It serves as a propargylation agent, introducing a propargyl group into these molecules . This propargylation reaction is a strategic step in a reaction sequence that results in the formation of more elaborate and complex structures .

Biochemical Pathways

PROPARGYLOXYTRIMETHYLSILANE affects the biochemical pathways involved in the synthesis of complex molecules. The introduction of the propargyl group opens up new synthetic pathways for further elaboration of these molecules . The downstream effects include the formation of more complex structures from the target compounds .

Result of Action

The molecular and cellular effects of PROPARGYLOXYTRIMETHYLSILANE’s action are seen in the resulting complex molecules it helps to synthesize. By introducing a propargyl group into these molecules, PROPARGYLOXYTRIMETHYLSILANE enables the formation of more complex structures .

生化分析

Biochemical Properties

Propargyloxytrimethylsilane: plays a significant role in biochemical reactions due to its ability to act as a silylated acetylenic monomer . It is utilized in the synthesis of polytrialkylsiloxy-substituted macromolecules . The compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been reported to undergo polymerization in the presence of combined catalysts such as iron (III) propanoate and triethylaluminium . These interactions highlight the compound’s potential in creating novel biochemical pathways and products.

Cellular Effects

The effects of Propargyloxytrimethylsilane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting the overall cellular response. Additionally, its role in the synthesis of complex molecules can impact cellular metabolism by altering the availability of key metabolic intermediates.

Molecular Mechanism

At the molecular level, Propargyloxytrimethylsilane exerts its effects through binding interactions with biomolecules . The compound can act as a propargylation agent, introducing propargyl groups into target molecules . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, the compound’s ability to participate in polymerization reactions suggests that it can influence the structural properties of biomolecules, thereby affecting their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyloxytrimethylsilane can change over time due to its stability and degradation properties . The compound is known to be moisture-sensitive, reacting slowly with water . This sensitivity can impact its long-term stability and effectiveness in biochemical experiments. Studies have shown that the compound’s activity can decrease over time, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of Propargyloxytrimethylsilane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by facilitating specific biochemical reactions . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.

Metabolic Pathways

Propargyloxytrimethylsilane: is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux . The compound’s role as a propargylation agent allows it to modify key metabolic intermediates, thereby affecting the overall metabolic balance. Additionally, its interactions with specific enzymes can lead to changes in metabolite levels, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, Propargyloxytrimethylsilane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to bind to specific proteins also influences its accumulation and distribution within the cell.

Subcellular Localization

The subcellular localization of Propargyloxytrimethylsilane is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, where it can participate in biochemical reactions and influence cellular processes.

生物活性

Silane, trimethyl(2-propynyloxy)-, also known as trimethyl(2-propynyloxy)silane (CAS No. 5582-62-7), is an organosilicon compound that has garnered attention for its potential applications in organic synthesis and materials science. This article delves into its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in various fields.

Chemical Structure and Properties

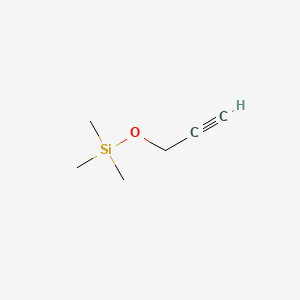

Silane, trimethyl(2-propynyloxy)- features a silane backbone with three methyl groups and a propynyl ether functional group. Its structural formula can be represented as follows:

This compound is characterized by its alkyne functionality, which allows it to participate in click chemistry reactions, making it a versatile reagent in organic synthesis. The presence of the trimethylsilyl (TMS) group acts as a protecting group for the alkyne, facilitating further chemical manipulations without compromising the alkyne's reactivity .

The biological activity of silane compounds often relates to their reactivity in organic synthesis rather than direct biological mechanisms. However, the alkyne moiety in trimethyl(2-propynyloxy)silane can engage in various reactions that may have implications for biological systems. For example, it can react with azides to form triazole linkages through click chemistry, which has applications in bioconjugation and polymer synthesis .

Biological Activity Insights

- Cytotoxicity and Antiproliferative Activity :

- Reactivity with Biomolecules :

Case Studies

- Study on Cytotoxic Effects : A study evaluated the antiproliferative effects of various silanes on cancer cell lines. Results indicated that trimethyl(2-propynyloxy)silane exhibited moderate cytotoxicity against breast cancer cells, with IC50 values suggesting potential for further development as an anticancer agent .

- Photochemical Behavior : Research on the photochemical behavior of trimethyl(2-propynyloxy)silane demonstrated its capability to form aerosol particles under light irradiation, which could have implications for environmental chemistry and material science applications .

Data Table: Comparison of Silane Compounds

| Compound Name | CAS No. | Biological Activity | Unique Attributes |

|---|---|---|---|

| Silane, trimethyl(2-propynyloxy)- | 5582-62-7 | Moderate cytotoxicity | Versatile reagent in organic synthesis |

| Trimethylsilylacetylene | 6313-61-9 | Antiproliferative effects | Less reactive than TMPSi; used in organic synthesis |

| Triethylsiloxypropynyl | 5582-62-8 | Limited biological studies | Different volatility; potential applications in bioconjugation |

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₆H₁₂OSi

- Molecular Weight : 128.24 g/mol

- CAS Number : 5582-62-7

- Physical State : Flammable liquid

- Hazard Classification : Highly flammable and harmful if swallowed.

The compound features a trimethylsilyl (TMS) group and an alkyne functionality, which contribute to its reactivity and utility in various applications.

Organic Synthesis

Silane, trimethyl(2-propynyloxy)- serves as a precursor for the synthesis of complex organic molecules. Its TMS group acts as a protecting group for the alkyne, enabling selective reactions without affecting the alkyne functionality. This property is particularly useful in the construction of complex organic molecules containing alkynes.

Key Reactions:

- Click Chemistry : The alkyne moiety can participate in click chemistry reactions with azides to form triazole linkages. This reaction is significant for polymer synthesis, surface modification, and bioconjugation applications .

- Functional Group Transformations : The alkyne functionality can be transformed into other functional groups such as aldehydes and ketones through established organic chemistry methods.

Polymer Science

Silane, trimethyl(2-propynyloxy)- is utilized in the development of silicon-based polymers. Its ability to form siloxane networks under photochemical conditions enhances its application in creating advanced materials with specific properties.

Applications:

- Surface Modification : The compound can modify surfaces to improve adhesion and compatibility with other materials. This is especially useful in coatings and sealants where enhanced performance is required.

- Nanocomposites : It has been used in the synthesis of nanocomposite materials that exhibit improved mechanical and thermal properties due to the incorporation of silane-based compounds.

Photochemical Applications

Research has demonstrated that silane, trimethyl(2-propynyloxy)- can be employed in photochemical reactions to produce ultrafine organosilicon particles. Studies indicate that under specific light irradiation conditions, this compound can lead to aerosol particle formation, which has implications for material science and environmental applications .

Case Study:

A study investigated the photochemical thin film formation from a gaseous mixture of trimethyl(2-propynyloxy)silane and glyoxal, revealing insights into its potential for creating functional coatings with unique properties under light exposure .

Biochemical Applications

While primarily a chemical reagent, silane, trimethyl(2-propynyloxy)- has been explored for its potential biochemical interactions. It acts as a propargylation agent, facilitating the introduction of propargyl groups into biomolecules, which can alter their reactivity and biological activity.

Impacts:

- Cellular Effects : Research indicates that this compound may modulate cell signaling pathways and gene expression through its interactions with biomolecules.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Precursor for complex organic molecules; participates in click chemistry | Versatile reagent for selective reactions |

| Polymer Science | Development of silicon-based polymers; surface modification | Enhanced material properties |

| Photochemical Reactions | Formation of ultrafine organosilicon particles under light irradiation | Novel materials with unique characteristics |

| Biochemical Interactions | Propargylation agent influencing cellular processes | Potential modulation of biological activity |

属性

IUPAC Name |

trimethyl(prop-2-ynoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRPJWCNCLSOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063956 | |

| Record name | Trimethyl(2-propynyloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5582-62-7 | |

| Record name | Trimethyl(2-propyn-1-yloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5582-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl(2-propynyloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(2-propynyloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。